

Navigating the Solubility Landscape of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethyl Ofloxacin Hydrochloride*

Cat. No.: B562867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin Hydrochloride, a primary metabolite of the widely-used fluoroquinolone antibiotic Ofloxacin, plays a crucial role in understanding the pharmacokinetics and overall disposition of its parent drug. A thorough characterization of its physicochemical properties, particularly its solubility, is fundamental for analytical method development, formulation design, and toxicological assessments. This technical guide provides a comprehensive overview of the currently available solubility profile of **Desmethyl Ofloxacin Hydrochloride**. Due to the limited publicly available quantitative data for this specific salt, this guide also presents the more extensively studied solubility of the parent compound, Ofloxacin, as a valuable comparator. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Desmethyl Ofloxacin and its hydrochloride salt is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of Desmethyl Ofloxacin and **Desmethyl Ofloxacin Hydrochloride**

Property	Desmethyl Ofloxacin (Free Base)	Desmethyl Ofloxacin Hydrochloride	Source
IUPAC Name	7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5(13),6,8,11-tetraene-11-carboxylic acid	9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, monohydrochloride	[1]
CAS Number	82419-52-1	402930-70-5	[1] [2]
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₄	C ₁₇ H ₁₈ FN ₃ O ₄ • HCl	[1] [2]
Molecular Weight	347.34 g/mol	383.8 g/mol	[1] [2]
XLogP3	-0.9	Not Available	[1]

Solubility Profile

Desmethyl Ofloxacin Hydrochloride

Publicly available quantitative solubility data for **Desmethyl Ofloxacin Hydrochloride** is scarce. The primary available information is qualitative.

Table 2: Aqueous Solubility of **Desmethyl Ofloxacin Hydrochloride**

Solvent/Medium	pH	Temperature	Solubility	Source
PBS (Phosphate-Buffered Saline)	7.2	Not Specified	Slightly Soluble	[2]

The term "slightly soluble" suggests a solubility in the range of 1 to 10 mg/mL. However, without precise quantitative data, this remains an estimation. The hydrochloride salt form is expected to exhibit enhanced aqueous solubility in acidic conditions compared to the free base, a common characteristic of basic compounds.

Ofloxacin (Parent Compound) for Comparison

In contrast to its metabolite, the solubility of Ofloxacin has been well-documented, particularly its pH-dependent nature. This data serves as a valuable reference for predicting the potential behavior of **Desmethyl Ofloxacin Hydrochloride**.

Table 3: Aqueous Solubility of Ofloxacin

pH	Temperature	Solubility	Description	Source
2 - 5	Room Temperature	Not Specified	Soluble	[3]
7	Room Temperature	~4 mg/mL	Sparingly to Slightly Soluble	[3][4]
> 9	Room Temperature	Not Specified	Freely Soluble	[3][4]

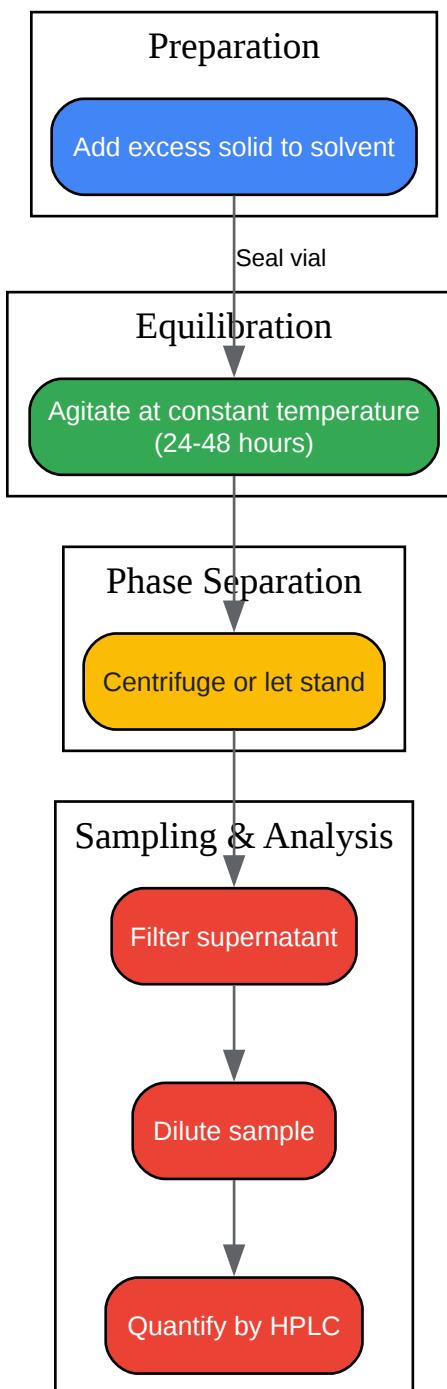
The zwitterionic nature of Ofloxacin, and by extension Desmethyl Ofloxacin, dictates its solubility profile. At low pH, the piperazinyl nitrogen is protonated, increasing solubility. As the pH approaches the isoelectric point (around neutral pH), the molecule has a net neutral charge, leading to a decrease in solubility. At high pH, the carboxylic acid group is deprotonated, once again increasing solubility.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can determine the thermodynamic solubility of **Desmethyl Ofloxacin Hydrochloride** using the established shake-flask method. This method is considered the gold standard for its reliability and direct measurement of equilibrium solubility.

Materials and Equipment

- **Desmethyl Ofloxacin Hydrochloride** (solid)
- Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Validated analytical method (e.g., HPLC-UV)
- Volumetric flasks and pipettes


Procedure

- Preparation: Add an excess amount of solid **Desmethyl Ofloxacin Hydrochloride** to a vial containing a known volume of the desired solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
- Sampling: Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.
- Quantification: Accurately dilute the filtered solution with the appropriate mobile phase and quantify the concentration of **Desmethyl Ofloxacin Hydrochloride** using a validated

analytical method, such as HPLC-UV, against a standard calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Solubility Landscape of Desmethyl Ofloxacin Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562867#desmethyl-ofloxacin-hydrochloride-solubility-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com